

In-Depth Technical Guide: 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-

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Compound of Interest

2H-Azepin-2-one, hexahydro-1-(2-propenyl)
Cat. No.:

B097436

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CAS Number: 17356-28-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

2H-Azepin-2-one, hexahydro-1-(2-propenyl)-, also known as 1-allyl-ɛ-caprolactam, is a derivative of caprolactam, a well-established industrial chemical. This technical guide provides a comprehensive overview of its known properties, including its synthesis, and biological activities, with a focus on its potential as an antimicrobial agent. The information presented herein is intended to support further research and development efforts in the fields of medicinal chemistry and materials science.

Physicochemical Properties

While detailed experimental data for this specific compound is limited in publicly available literature, its structural relationship to ε -caprolactam suggests it is a colorless to pale yellow liquid or low-melting solid at room temperature. Its solubility is expected to be moderate in water and higher in organic solvents.



Property	Value
CAS Number	17356-28-4
Molecular Formula	C ₉ H ₁₅ NO
Molecular Weight	153.22 g/mol
Common Names	1-allyl-ε-caprolactam, N-allylcaprolactam

Synthesis and Purification

The synthesis of **2H-Azepin-2-one**, **hexahydro-1-(2-propenyl)-** typically involves the N-alkylation of ϵ -caprolactam with an allyl halide.

Experimental Protocol: Synthesis of 1-allyl-ε-caprolactam (Representative)

Materials:

- ε-caprolactam
- Allyl bromide
- Potassium hydroxide (KOH) or Sodium hydride (NaH)
- Anhydrous solvent (e.g., Dimethylformamide (DMF) or Tetrahydrofuran (THF))
- · Ethyl acetate
- Brine solution
- Anhydrous magnesium sulfate

Procedure:

• To a solution of ε-caprolactam in anhydrous DMF, add a slight molar excess of a strong base such as potassium hydroxide or sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).



- Stir the resulting suspension at room temperature for 1 hour to ensure the complete formation of the corresponding anion.
- Cool the reaction mixture back to 0 °C and add allyl bromide dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-.

Industrial Scale Considerations

For larger-scale production, continuous flow processes are favored over batch methods to enhance safety, efficiency, and product consistency. These processes may utilize heterogeneous catalysts to simplify purification.

Biological Activity

2H-Azepin-2-one, hexahydro-1-(2-propenyl)- has demonstrated notable in vitro antimicrobial and antifungal properties.

Quantitative Antimicrobial Data

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for **2H-Azepin-2-one**, **hexahydro-1-(2-propenyl)-** against various microorganisms.



Microorganism	MIC (μg/mL)
Candida species	32
Staphylococcus aureus	64
Escherichia coli	128

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method - General)

The antimicrobial activity is typically determined using a broth microdilution method following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials:

- Test compound (2H-Azepin-2-one, hexahydro-1-(2-propenyl)-)
- Microbial strains (e.g., Candida albicans, Staphylococcus aureus, Escherichia coli)
- Appropriate broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton Broth for bacteria)
- 96-well microtiter plates
- Sterile saline or phosphate-buffered saline (PBS)
- · Spectrophotometer or plate reader

Procedure:

• Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in sterile saline or PBS, adjusting the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for bacteria and 1-5 x 10⁵ CFU/mL for yeast. Further dilute the inoculum in the appropriate broth medium to achieve the final desired concentration in the microtiter plate wells.



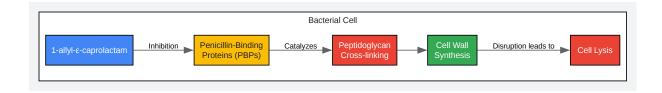
- Compound Dilution: Prepare a series of two-fold dilutions of the test compound in the broth medium directly in the 96-well microtiter plate.
- Inoculation: Add the prepared microbial inoculum to each well of the microtiter plate containing the serially diluted compound. Include positive controls (microbe in broth without the compound) and negative controls (broth only).
- Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 35-37°C) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).
- MIC Determination: The MIC is determined as the lowest concentration of the compound that
 completely inhibits the visible growth of the microorganism. This can be assessed visually or
 by measuring the optical density using a plate reader.

Potential Mechanism of Action (Hypothetical)

While the precise molecular mechanism of action for **2H-Azepin-2-one**, **hexahydro-1-(2-propenyl)**- has not been elucidated, its structural features suggest potential pathways based on the known mechanisms of other antimicrobial lactams.

Antibacterial Action

The lactam ring is a key pharmacophore in many antibiotics. A plausible mechanism of action against bacteria involves the inhibition of cell wall synthesis, similar to β -lactam antibiotics. The strained lactam ring can act as an acylating agent, targeting and irreversibly inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan in the bacterial cell wall.



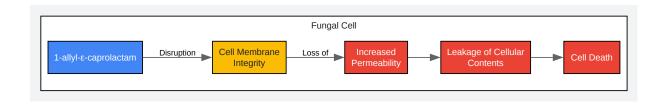
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Caption: Hypothetical antibacterial mechanism of 1-allyl-ε-caprolactam.

Antifungal Action

The antifungal mechanism may differ from the antibacterial pathway. The lipophilic nature of the allyl group could facilitate its interaction with and disruption of the fungal cell membrane. This could lead to increased membrane permeability, leakage of essential cellular components, and ultimately, cell death. Another possibility is the inhibition of key enzymes involved in fungal cell wall synthesis, such as β -(1,3)-glucan synthase.



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Caption: Hypothetical antifungal mechanism of 1-allyl-ε-caprolactam.

Conclusion and Future Directions

2H-Azepin-2-one, hexahydro-1-(2-propenyl)- demonstrates promising antimicrobial and antifungal activity in vitro. Its straightforward synthesis makes it an attractive scaffold for further chemical modification to optimize its biological properties. Future research should focus on elucidating its precise mechanism of action, evaluating its in vivo efficacy and toxicity, and exploring its potential in the development of novel antimicrobial agents and functional polymers. Structure-activity relationship (SAR) studies are warranted to explore the impact of different substituents on the caprolactam ring and the N-alkyl group on its antimicrobial potency and spectrum.

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